

In-Depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene

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Compound of Interest

Compound Name: 2-Bromo-3,5-dimethoxytoluene

Cat. No.: B083188

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dimethoxytoluene is a polysubstituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its strategic placement of a bromine atom, two activating methoxy groups, and a methyl group makes it a versatile building block for the construction of more complex molecules. The bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other functional materials. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **2-Bromo-3,5-dimethoxytoluene**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3,5-dimethoxytoluene** is presented in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 13321-73-8 | [1] |
| Molecular Formula | C ₉ H ₁₁ BrO ₂ | [2] |
| Molecular Weight | 231.09 g/mol | [1] |
| Melting Point | 50-54 °C | [2] |
| Appearance | Solid | |
| SMILES | COc1cc(C)c(Br)c(OC)c1 | |
| InChI Key | RONRLLIJBQHXCI-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to **2-Bromo-3,5-dimethoxytoluene** is through the electrophilic bromination of 3,5-dimethoxytoluene. A notable aspect of this reaction is the regioselectivity, where bromination occurs on the aromatic ring rather than at the benzylic position of the methyl group, even when using radical initiators. This is attributed to the high electron density of the aromatic ring, which is strongly activated by the two methoxy groups.[1]

Experimental Protocol: Electrophilic Bromination of 3,5-dimethoxytoluene

While a specific detailed protocol for the synthesis of **2-Bromo-3,5-dimethoxytoluene** is not readily available in the surveyed literature, a general procedure can be inferred from the synthesis of analogous compounds. The reaction typically involves the treatment of 3,5-dimethoxytoluene with a brominating agent such as N-bromosuccinimide (NBS).[1]

General Procedure:

- Dissolve 3,5-dimethoxytoluene in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or chloroform).

- Add N-bromosuccinimide (NBS) to the solution. The stoichiometry may need to be optimized to favor mono-bromination and minimize the formation of di-brominated byproducts.^[1]
- The reaction can be carried out at room temperature or with gentle heating.
- Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or gas chromatography).
- Upon completion, the reaction mixture is typically washed with an aqueous solution to remove any unreacted NBS and succinimide byproduct.
- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- The solvent is removed under reduced pressure.
- The crude product is purified, typically by column chromatography on silica gel, to yield pure **2-Bromo-3,5-dimethoxytoluene**.

It is important to note that this reaction can produce a mixture of mono- and di-brominated products.^[1] Therefore, careful control of reaction conditions and thorough purification are crucial.

Spectroscopic Characterization

Accurate characterization of **2-Bromo-3,5-dimethoxytoluene** is essential to confirm its structure and purity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[1] Although specific spectral data for this compound is not available in the reviewed literature, the expected chemical shifts and fragmentation patterns can be predicted based on its structure.

| Technique | Expected Observations |
|---------------------|---|
| ^1H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the methoxy protons. The integration and splitting patterns would confirm the substitution pattern on the aromatic ring. |
| ^{13}C NMR | Resonances for each of the nine carbon atoms in the molecule, including the carbon atom attached to the bromine, the methoxy carbons, the methyl carbon, and the aromatic carbons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (231.09 g/mol), along with a characteristic isotopic pattern for a monobrominated compound. |

Applications in Organic Synthesis

The bromine atom in **2-Bromo-3,5-dimethoxytoluene** makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by the palladium-catalyzed coupling of amines with aryl halides. This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.

Potential in Drug Development

While there are no specific examples in the reviewed literature of bioactive molecules synthesized directly from **2-Bromo-3,5-dimethoxytoluene**, its structural motifs are present in various biologically active compounds. The ability to introduce diverse functionalities through cross-coupling reactions makes it a valuable starting material for the synthesis of compound libraries for drug discovery screening. The dimethoxytoluene core is a feature in some natural products and pharmacologically active molecules.

Conclusion

2-Bromo-3,5-dimethoxytoluene is a readily accessible and versatile synthetic intermediate. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a wide range of substituents, making it a valuable tool for synthetic chemists in academia and industry, particularly in the field of drug development. Further research into its applications and the development of more detailed synthetic protocols will undoubtedly expand its role in the synthesis of complex and biologically relevant molecules.

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References

- 1. 2-Bromo-3,5-dimethoxytoluene | 13321-73-8 | Benchchem [benchchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
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